![molecular formula C13H7Cl2NO4 B6407667 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261993-84-3](/img/structure/B6407667.png)
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95%
Overview
Description
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid (DCNB) is a phenyl-containing compound that is widely used in scientific research and laboratory experiments. It is a white solid with a melting point of 170-172°C and a molecular weight of 295.01 g/mol. DCNB is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of acrylates, and as a corrosion inhibitor.
Mechanism of Action
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% is a nitrobenzene derivative that has been shown to interact with proteins and ligands. It binds to proteins through hydrogen bonding and hydrophobic interactions, and these interactions can alter the conformation of the proteins and their activity. 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has also been shown to modulate the activity of enzymes, by either inhibiting or activating them.
Biochemical and Physiological Effects
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to modulate the activity of other proteins, such as tyrosine kinases. 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has also been shown to inhibit the growth of bacteria and to reduce the toxicity of certain drugs. In addition, 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and its synthesis is straightforward. It is also highly soluble in organic solvents, and it has a wide range of applications in scientific research. However, 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% is a highly reactive compound, and it can be toxic if handled improperly. It is also difficult to store, as it is susceptible to oxidation and hydrolysis.
Future Directions
The future direction of research on 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% is likely to focus on its potential applications in the synthesis of dyes, pharmaceuticals, and other organic compounds. Additionally, further research could be conducted to investigate the mechanism of action of 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to investigate the potential of 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% as a corrosion inhibitor, as well as its potential applications in the detection of metals.
Synthesis Methods
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction of 3,5-dichloroaniline and nitrobenzene in aqueous solution at a temperature of 80-90°C. The reaction is catalyzed by sulfuric acid, and the product is then extracted with ethyl acetate. The 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% can be purified by recrystallization from a mixture of ethyl acetate and hexane.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% is a versatile compound that has a wide range of applications in scientific research. It has been used as an analytical reagent for the detection of metals, as an inhibitor of corrosion in aqueous solutions, and as a catalyst in the synthesis of various organic compounds. It has also been used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. 4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid, 95% has been used in the study of the interactions between proteins and ligands, and in the study of the role of nitrobenzene derivatives in the regulation of cell adhesion.
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJBXZRQUIVNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691294 | |
Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-84-3 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′,5′-dichloro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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